molecular formula C20H18N2O5S B2846390 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-82-4

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2846390
CAS No.: 515841-82-4
M. Wt: 398.43
InChI Key: SQDOIOFHYQZUBB-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an orange-red solid . It is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the attachment of the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide groups . The yield of the synthesis process is reported to be 90% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

This compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, FT-IR, and GCMS data provide detailed information about its chemical structure .

Scientific Research Applications

Synthesis and Structural Analysis

One aspect of research involves the synthesis and crystal structure analysis of related compounds, which serves as a foundational step for understanding their chemical properties and potential applications in drug development and material science. For instance, the synthesis and crystal structure of a compound with a similar structural motif was explored, providing insights into its crystallization and molecular interactions (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Activities

Research on related thiazole and carboxamide derivatives has demonstrated promising antimicrobial and anticancer properties. The design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity, suggesting potential for the development of new antibiotics (Palkar et al., 2017). Furthermore, compounds featuring a 3,4-dimethoxybenzyl moiety have been studied for their cytotoxic activity, indicating their relevance in anticancer drug development (Deady et al., 2003).

Synthesis of Novel Derivatives

The synthesis of novel derivatives incorporating similar structural features has been a focus of research, aiming to discover compounds with enhanced biological activities or specific chemical properties. For example, the synthesis of novel arylazothiazole disperse dyes containing selenium, intended for dyeing polyester fibers, demonstrates the versatility of related compounds in material science applications (Khalifa et al., 2015).

Fluorescence Studies

The fluorescence properties of carboxamide derivatives have been studied, revealing their potential application in the development of fluorescent probes and sensors. Quenching studies of specific carboxamide compounds have provided valuable information on their interaction with various solvents and quenchers, contributing to the understanding of their photophysical properties (Patil et al., 2013).

Future Directions

Future research could focus on modifying the structure of this compound to obtain simpler molecules with more suitable drug-like properties . Additionally, further studies could explore the biological activities of this compound and its derivatives .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-14-8-7-12(9-17(14)25-2)13-11-28-20(21-13)22-19(23)18-10-26-15-5-3-4-6-16(15)27-18/h3-9,11,18H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDOIOFHYQZUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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